molecular formula C12H16N2O B2947336 N-(3-methylphenyl)pyrrolidine-1-carboxamide CAS No. 35799-26-9

N-(3-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2947336
CAS No.: 35799-26-9
M. Wt: 204.273
InChI Key: GBAXIZXGDZHLTH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of a carboxamide group attached to an aromatic ring. The compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-methylbenzoic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-methylphenyl)pyrrolidine-1-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-phenylpyrrolidine-1-carboxamide
  • N-(2-methylphenyl)pyrrolidine-1-carboxamide
  • N-(3-chlorophenyl)pyrrolidine-1-carboxamide

Comparison: N-(3-methylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of a methyl group at the 3-position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with molecular targets .

Properties

IUPAC Name

N-(3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-5-4-6-11(9-10)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXIZXGDZHLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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